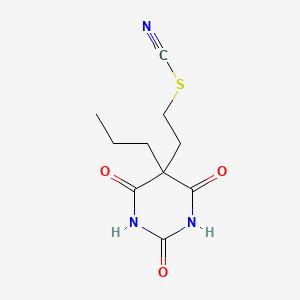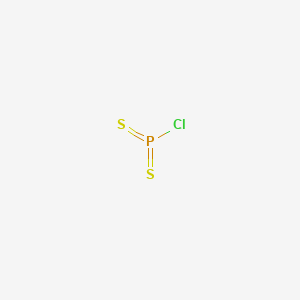
Phosphenodithioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphenodithioic chloride is a chemical compound with the formula ClPS₂. It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and one chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphenodithioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide, followed by chlorination. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure. The use of catalysts may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phosphenodithioic chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various phosphine and sulfur-containing compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Phosphenodithioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphenodithioic chloride exerts its effects involves its ability to form strong bonds with various atoms, particularly sulfur and phosphorus. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Phosphonodithioic acid: Similar in structure but contains a hydroxyl group instead of chlorine.
Phosphorodithioic acid: Another related compound with different substituents on the phosphorus atom.
Uniqueness: Phosphenodithioic chloride is unique due to its specific reactivity patterns and the ability to form a variety of derivatives. Its structure allows for diverse applications, setting it apart from other similar compounds .
Properties
CAS No. |
67318-23-4 |
|---|---|
Molecular Formula |
ClPS2 |
Molecular Weight |
130.6 g/mol |
InChI |
InChI=1S/ClPS2/c1-2(3)4 |
InChI Key |
FKUUPFFACLEMRI-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
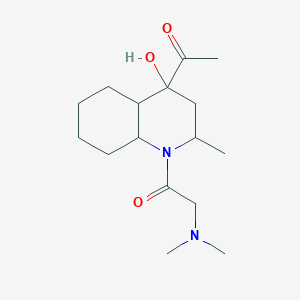
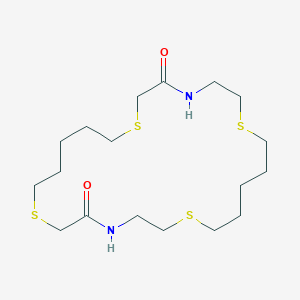
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

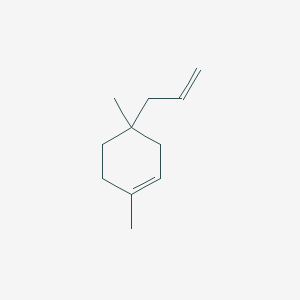
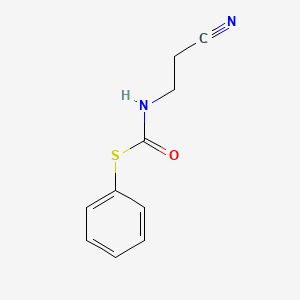
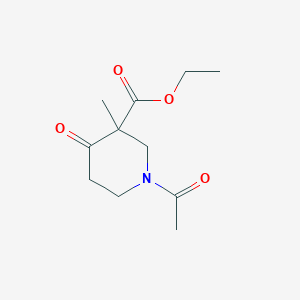
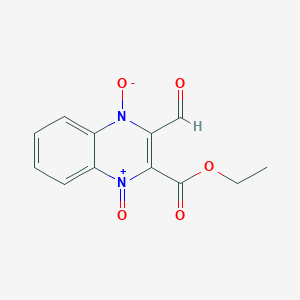
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
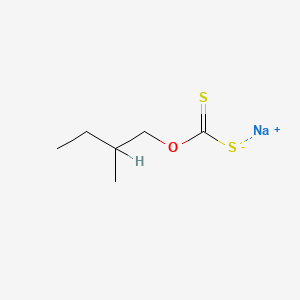

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
